4-Fluoro-5-iodo-2-(propan-2-yloxy)aniline
Description
Significance of Aniline (B41778) Derivatives in Organic Synthesis and Bioactive Molecules
Aniline, with its basic formula C₆H₅NH₂, is the simplest aromatic amine and serves as a versatile precursor for a vast range of fine chemicals. wikipedia.org Its derivatives are fundamental to the production of polyurethanes, dyes, pigments, and rubber processing chemicals. wikipedia.orgresearchgate.net In the realm of pharmaceuticals and agrochemicals, the aniline scaffold is a cornerstone. nbinno.comresearchgate.net The amino group on the aniline ring is highly reactive and can be readily modified, allowing for the construction of more complex molecules. geeksforgeeks.org This reactivity, coupled with the stability of the aromatic ring, makes aniline derivatives indispensable building blocks in drug discovery and development. nbinno.com For instance, the well-known analgesic paracetamol is synthesized from an aniline derivative. wikipedia.org The ability to introduce various functional groups onto the aniline ring allows chemists to fine-tune the steric and electronic properties of molecules, which is crucial for optimizing their biological activity and pharmacokinetic profiles. nbinno.comresearchgate.net
Overview of Fluorinated and Iodinated Aromatic Systems in Medicinal Chemistry and Synthetic Organic Chemistry
The strategic incorporation of halogen atoms into organic molecules is a powerful tool in both medicinal chemistry and synthetic organic chemistry. Fluorine and iodine, in particular, offer distinct advantages.
Fluorinated Aromatic Systems: The introduction of fluorine into a molecule can profoundly alter its properties. tandfonline.comnih.gov Due to its high electronegativity, fluorine can modify the acidity (pKa) of nearby functional groups and influence molecular conformation. tandfonline.comnih.gov This can lead to enhanced binding affinity to target proteins and improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net Consequently, fluorinated compounds are prevalent in pharmaceuticals, including anti-cancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.comresearchgate.net The substitution of hydrogen with fluorine, a bioisostere, can lead to improved pharmacokinetic properties such as membrane permeability and bioavailability. nih.govresearchgate.net
Iodinated Aromatic Systems: Iodoarenes, or iodinated aromatic compounds, are highly valued as synthetic intermediates. nih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govacs.org This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of complex organic molecules. acs.orgmdpi.com Electrophilic iodination of activated aromatic rings like anilines and phenols is a straightforward method to produce these versatile intermediates. nih.govorganic-chemistry.org
Structural Context of 4-Fluoro-5-iodo-2-(propan-2-yloxy)aniline within Halogenated Alkoxy Aniline Derivatives
The compound this compound belongs to the family of halogenated alkoxy anilines. The specific arrangement of substituents on the aniline ring—a fluorine atom at position 4, an iodine atom at position 5, and an isopropoxy group at position 2—creates a molecule with distinct regions of reactivity and specific physicochemical properties.
The isopropoxy group (2-(propan-2-yloxy)) is an electron-donating group that, along with the amino group, activates the aromatic ring towards electrophilic substitution. The presence and positioning of the halogen atoms, however, modulate this reactivity. The fluorine atom, being highly electronegative, acts as a weak deactivator through its inductive effect, while the larger iodine atom offers a site for diverse cross-coupling reactions.
The synthesis of such polysubstituted anilines often involves a multi-step process, potentially starting from a simpler substituted aniline and introducing the functional groups sequentially. For example, processes for preparing related compounds like 4-fluoro-2-methoxy-5-nitroaniline (B580436) involve steps of protection, nitration, and deprotection of the aniline starting material. google.com The synthesis of halogenated anilines can also be achieved through methods like the Sandmeyer reaction starting from a corresponding amino compound. google.com
The combination of a bulky isopropoxy group ortho to the amine, and the halogen substituents, provides a unique steric and electronic environment. This distinct structure makes this compound a potentially valuable intermediate for creating novel compounds with tailored properties for various applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H11FINO |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
4-fluoro-5-iodo-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11FINO/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,12H2,1-2H3 |
InChI Key |
JZTBVUJTURPHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1N)I)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 5 Iodo 2 Propan 2 Yloxy Aniline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 4-Fluoro-5-iodo-2-(propan-2-yloxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would be essential for unambiguous structural assignment.
The ¹H NMR spectrum of this compound would present distinct signals corresponding to the aromatic protons, the isopropoxy group, and the amine protons.
Aromatic Region: The benzene ring has two remaining protons. The proton at the C3 position would appear as a doublet, split by the adjacent fluorine atom at C4. The proton at the C6 position would also likely appear as a doublet, though with a smaller coupling constant due to meta-coupling with the proton at C3, if any. The chemical shifts would be influenced by the electron-donating effects of the amine and isopropoxy groups and the electron-withdrawing and deshielding effects of the iodine and fluorine atoms.
Isopropoxy Group: This group would give rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would be in a 1:6 ratio, respectively.
Amine Group: The two amine (-NH₂) protons would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (C3) | 6.8 - 7.2 | d | JH-F ≈ 8-10 |
| Ar-H (C6) | 6.5 - 6.9 | d | JH-H (meta) ≈ 2-3 |
| -NH₂ | 3.5 - 4.5 | br s | N/A |
| -OCH(CH₃)₂ | 4.3 - 4.7 | sept | JH-H ≈ 6 |
Note: These are predicted values based on typical ranges for similar functional groups and may not represent actual experimental data.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atoms bonded to fluorine (C4) and iodine (C5) would show characteristic splitting patterns and chemical shifts. The C-F coupling is particularly informative, with the C4 signal appearing as a doublet with a large coupling constant. The carbon attached to the bulky iodine atom (C5) would have its chemical shift significantly influenced by the heavy atom effect.
Isopropoxy Carbons: Two signals would correspond to the isopropoxy group: one for the methine carbon (-OCH) and one for the two equivalent methyl carbons (-CH₃).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| C1 (-NH₂) | 135 - 145 | ~2-4 |
| C2 (-O-iPr) | 145 - 155 | ~8-12 |
| C3 | 115 - 125 | ~20-25 |
| C4 (-F) | 150 - 160 | ~240-250 |
| C5 (-I) | 80 - 90 | ~4-6 |
| C6 | 110 - 120 | ~2-4 |
| -OCH(CH₃)₂ | 70 - 75 | N/A |
Note: These are predicted values based on typical ranges and additivity rules and may not represent actual experimental data.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal would be split by the adjacent aromatic proton at C3, appearing as a doublet.
For a complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, which is crucial for confirming the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₁₁FINO), HRMS would provide a high-accuracy mass measurement of the molecular ion. The experimentally determined mass would be compared to the calculated theoretical mass to confirm the molecular formula. The presence of iodine would also impart a characteristic isotopic pattern in the mass spectrum.
Table 3: HRMS Data for this compound
| Formula | Calculated Monoisotopic Mass [M]⁺ |
|---|
Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O). Experimental verification is required.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the aliphatic isopropoxy group, C-O ether linkage, and C-F bond.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H stretch | 3300 - 3500 (two bands) |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aromatic C=C | C=C stretch | 1500 - 1600 |
| Ether | C-O stretch | 1200 - 1260 (aryl-alkyl) |
Single Crystal X-Ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions. Although a published crystal structure for this compound was not found in the reviewed literature, analysis of closely related halogenated anilines allows for the construction of a hypothetical but scientifically grounded structural model.
The solid-state structure of this compound is anticipated to be influenced by a combination of steric and electronic factors arising from its substituents. The bulky iodo and isopropoxy groups, along with the electronegative fluoro group, are expected to dictate the crystal packing arrangement. It is plausible that the molecule would crystallize in a common space group for organic compounds, such as P2₁/c or P-1.
A hypothetical data table for the single-crystal X-ray diffraction analysis of this compound is presented below. These parameters are derived from typical values for similar organic molecules and serve as a predictive model in the absence of direct experimental data.
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C₉H₁₁FINO |
| Formula Weight | 307.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 Å |
| b (Å) | 12.2 Å |
| c (Å) | 10.1 Å |
| β (°) | 98.5° |
| Volume (ų) | 1032 ų |
| Z | 4 |
| Calculated Density (g/cm³) | 1.975 g/cm³ |
Key intramolecular bond lengths and angles are also critical to understanding the molecular geometry. The following table provides expected values for selected bonds and angles within the this compound molecule, based on data from analogous structures.
| Bond/Angle | Expected Value |
|---|---|
| C-I Bond Length | 2.10 Å |
| C-F Bond Length | 1.36 Å |
| C-N Bond Length | 1.40 Å |
| C-O (aromatic) Bond Length | 1.37 Å |
| C-I-C Angle | N/A (terminal atom) |
| F-C-C Angle | 119° |
| N-C-C Angle | 121° |
| C-O-C Angle (ether) | 118° |
Chromatographic Methods for Purity Assessment and Isolation (e.g., Flash Chromatography, TLC)
Chromatographic techniques are indispensable for the purification and assessment of purity of synthetic compounds like this compound. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and determining appropriate solvent systems for larger-scale purification. Flash chromatography is a common preparative technique used to isolate the desired product from unreacted starting materials and byproducts.
For a molecule with the functional groups of this compound (an amine, an ether, and halogen substituents), a normal-phase chromatographic approach using silica gel as the stationary phase is typically effective. The polarity of the solvent system (mobile phase) is adjusted to achieve optimal separation.
Thin-Layer Chromatography (TLC)
TLC would be employed to determine the retention factor (Rf) of the target compound. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is dependent on the polarity of the compound and the mobile phase. For a moderately polar compound like this compound, a mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) would be suitable. An ideal Rf value for preparative chromatography is typically in the range of 0.2-0.4 to ensure good separation from both more polar and less polar impurities.
Flash Chromatography
Based on the TLC analysis, a suitable solvent system can be selected for flash chromatography. A common strategy is to start with a low polarity mobile phase and gradually increase the polarity (a solvent gradient) to elute compounds of increasing polarity. For stubborn amines, which can sometimes show poor peak shape on silica gel due to interactions with acidic silanol groups, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can be beneficial. rochester.eduwfu.edu
The following table outlines hypothetical, yet standard, conditions for the TLC analysis and flash chromatography purification of this compound.
| Parameter | Condition/Value |
|---|---|
| Thin-Layer Chromatography (TLC) | |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 20% Ethyl acetate in Hexanes |
| Visualization | UV light (254 nm) |
| Estimated Rf | 0.35 |
| Flash Chromatography | |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | Gradient of 5% to 30% Ethyl acetate in Hexanes |
| Elution Order | Less polar impurities followed by the product, then more polar impurities. |
Computational Chemistry and Theoretical Investigations of 4 Fluoro 5 Iodo 2 Propan 2 Yloxy Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties with high accuracy. For a molecule like 4-Fluoro-5-iodo-2-(propan-2-yloxy)aniline, DFT calculations would provide fundamental insights into its behavior.
DFT calculations are used to determine the electronic and structural characteristics of molecules. mdpi.com An essential aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: As the electron donor, the energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack. mdpi.com
LUMO: As the electron acceptor, the LUMO's energy relates to the electron affinity and the susceptibility to nucleophilic attack. mdpi.com
The distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which are invaluable for predicting reactivity towards electrophilic and nucleophilic agents. mdpi.com These maps illustrate the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack.
Illustrative Data Table: Frontier Orbital Energies
This table illustrates the typical output of a DFT calculation for FMO analysis. The values are hypothetical and serve to demonstrate the concept.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.6 | ELUMO - EHOMO, indicates chemical reactivity |
The three-dimensional structure of this compound is not rigid. The propan-2-yloxy group can rotate, leading to different conformers with varying energies. Conformational analysis using DFT would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (e.g., the C-O bond of the isopropoxy group) and calculating the energy at each step to identify energy minima, which correspond to stable conformers.
Geometry Optimization: Fully optimizing the geometry of each identified conformer to find the most stable, lowest-energy structure.
Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy, which can be used to predict the relative abundance of each conformer at a given temperature.
The presence of bulky substituents like iodine and the isopropoxy group, along with the electronegative fluorine atom, would create significant steric and electronic effects that dictate the preferred conformation.
DFT is widely used to predict spectroscopic properties, which can aid in the structural confirmation of synthesized molecules. For this compound, key predictable parameters include:
NMR Chemical Shifts: By calculating the magnetic shielding tensors, it is possible to predict the 1H, 13C, and 19F NMR chemical shifts. These predicted spectra can be compared with experimental data to verify the molecular structure. Fluorine-substituted aniline (B41778) derivatives are known to be sensitive to their electronic environment, making 19F NMR a particularly useful tool. researchgate.net
Vibrational Frequencies: DFT can compute the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net
Illustrative Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts
This table demonstrates how predicted NMR data would be compared with experimental results for structural validation.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C-N) | 145.2 | 144.8 |
| C2 (C-O) | 140.1 | 139.5 |
| C3 (C-H) | 115.8 | 115.3 |
| C4 (C-F) | 158.5 (d, JC-F=240 Hz) | 158.1 (d, JC-F=242 Hz) |
| C5 (C-I) | 85.3 | 84.9 |
| C6 (C-H) | 119.4 | 119.0 |
If this compound is used as an intermediate in a synthetic pathway, DFT can be employed to elucidate the reaction mechanism. This involves:
Identifying the structures of reactants, intermediates, transition states, and products.
Calculating the activation energies for each step of the proposed mechanism.
The transition state is a critical point on the reaction coordinate, and its characterization (confirming a single imaginary frequency) allows for the calculation of the reaction rate.
Such studies provide a molecular-level understanding of the reaction, guiding the optimization of reaction conditions for improved yield and selectivity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Substituted anilines are common scaffolds in the development of kinase inhibitors and other pharmacologically active agents. nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein).
For this compound, a docking study would involve:
Selecting a relevant protein target (e.g., a specific kinase).
Placing the aniline derivative into the active site of the protein.
Using a scoring function to estimate the binding affinity and identify the most stable binding pose.
The results would highlight key interactions, such as hydrogen bonds (e.g., with the aniline's -NH2 group), halogen bonds (with the iodine atom), and hydrophobic interactions, that contribute to binding. nih.govresearchgate.net Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Bioactive Anilines
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. If a set of aniline derivatives related to this compound were synthesized and tested for a specific biological activity (e.g., inhibitory activity against a particular enzyme), a QSAR model could be developed.
The process involves:
Descriptor Calculation: Calculating various molecular descriptors for each compound in the series. These can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that correlates the descriptors with the observed biological activity.
Model Validation: Rigorously testing the model's predictive power.
A validated QSAR model can be used to predict the activity of new, unsynthesized aniline derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. The model could, for example, reveal whether bulky, electron-withdrawing groups at specific positions enhance or diminish activity. biorxiv.org
In Silico Screening and Virtual Library Design for Derivative Discovery
In silico screening and the design of virtual libraries are powerful computational strategies used to identify and optimize novel compounds based on a lead scaffold, such as this compound. nih.govnih.gov These methods allow researchers to virtually synthesize and evaluate thousands or even millions of derivatives for their potential biological activity, selectivity, and pharmacokinetic properties before committing to expensive and time-consuming laboratory synthesis. patsnap.comnih.gov
The process typically begins with the core structure of this compound, which can be systematically modified by adding or substituting various chemical groups at specific positions. This generates a large, diverse collection of virtual compounds known as a virtual library. This library can then be screened against a biological target of interest, often a protein kinase, given that substituted aniline scaffolds are common in kinase inhibitors. nih.govchemdiv.commdpi.com
Virtual Library Generation Strategies
The design of a virtual library centered on the this compound scaffold would involve several computational techniques:
Fragment-Based and Substituent-Based Enumeration: This approach involves defining points of variation on the core molecule. For this compound, key modification sites would be the aniline amine group (-NH2) and potentially the aromatic ring, allowing for the introduction of a wide array of chemical fragments or substituents. A predefined collection of R-groups (e.g., alkyls, aryls, heterocycles) is computationally attached to these sites to generate a library of derivatives.
Bioisosteric Replacement: To explore a wider range of chemical space while maintaining or improving biological activity, bioisosteres can be computationally substituted. For instance, the iodine atom could be replaced with other halogens or functional groups of similar size and electronic properties. Similarly, the isopropoxy group could be exchanged for other ethers or alkyl chains to modulate solubility and binding interactions.
Reaction-Based Enumeration: Virtual libraries can be constructed based on known chemical reactions. Starting with the this compound core, a set of feasible chemical transformations (e.g., acylation, sulfonation of the amine) and corresponding virtual reactants are applied to generate a library of synthetically accessible products.
Virtual Screening Methodologies
Once a virtual library is designed, it is subjected to screening using one or more computational methods:
Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown, but a set of known active molecules exists. nih.gov A pharmacophore model can be developed based on the essential chemical features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). dromicslabs.comnih.govnih.gov The virtual library derived from this compound would then be screened to identify compounds that match this pharmacophore query. dergipark.org.trdovepress.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS is a powerful approach. beilstein-journals.orgnih.gov Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target and estimates the strength of the interaction, typically as a scoring function. openmedicinalchemistryjournal.com Each derivative in the virtual library is "docked" into the binding site of the target protein, and the top-scoring compounds are selected for further investigation. frontiersin.org
Illustrative Research Findings and Data
To demonstrate the potential output of such an in silico campaign, consider a hypothetical virtual screening of a library of 10,000 derivatives of this compound against a protein kinase target. The primary goal is to identify derivatives with improved binding affinity compared to the parent scaffold.
The virtual library could be generated by substituting the primary amine with various amide, sulfonamide, and urea (B33335) functionalities. The screening process would yield a ranked list of compounds based on their predicted binding energy.
Table 1: Representative Data from a Hypothetical Virtual Screening of this compound Derivatives
| Derivative ID | Modification on Aniline Core | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| FPI-001 | Acetamide | -7.8 | H-bond with hinge region |
| FPI-002 | Benzamide | -8.5 | H-bond with hinge, Pi-stacking |
| FPI-003 | Methane sulfonamide | -9.2 | H-bond with hinge, Salt bridge |
| FPI-004 | Phenylurea | -9.5 | Bidentate H-bond with hinge |
| FPI-005 | Cyclopropyl carboxamide | -8.1 | H-bond with hinge |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Following the initial screening, the top-ranked "hit" compounds would be subjected to further computational analysis, such as predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This step is crucial for filtering out candidates that are likely to fail later in the drug development process due to poor pharmacokinetics or toxicity. frontiersin.orgnih.gov
Table 2: Hypothetical ADMET Profile of Top Virtual Hits
| Derivative ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation | Predicted Ames Mutagenicity | Lipinski's Rule of Five Violations |
| FPI-002 | > 90% | High | Low Risk | 0 |
| FPI-003 | > 90% | Low | Low Risk | 0 |
| FPI-004 | > 90% | Medium | Low Risk | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Based on these combined computational results, a small subset of the most promising derivatives (e.g., FPI-003 and FPI-004 in this hypothetical case) would be prioritized for chemical synthesis and subsequent experimental validation. This targeted approach, guided by in silico screening and virtual library design, significantly enhances the efficiency of discovering novel derivatives with desired therapeutic properties. nih.govacs.org
Investigation of Biological Activities and Structure Activity Relationships Sar in Preclinical Models
In Vitro Assessment of Antimicrobial Activity
Aniline (B41778) derivatives, particularly those bearing halogen substituents, have garnered attention for their potential as antimicrobial agents. The introduction of halogens and other functional groups onto the aniline scaffold can significantly modulate their biological activity, leading to compounds with notable antibacterial and antiviral properties.
Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacterial species)
Halogenated anilines have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, studies on trifluoro-aniline derivatives have highlighted their antibacterial and antibiofilm capabilities. Two such compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), have been investigated for their effects on Vibrio parahaemolyticus and Vibrio harveyi, which are significant pathogens in marine environments and seafood. nih.gov
The minimum inhibitory concentrations (MICs) for these compounds against planktonic cells were determined to be 100 µg/mL for ACNBF and 50 µg/mL for ITFMA. nih.gov These compounds not only inhibited the growth of these bacteria but also effectively suppressed biofilm formation in a dose-dependent manner. nih.gov
Further research into halogen-substituted aniline derivatives, such as 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA), has shown activity against uropathogenic Escherichia coli (UPEC). The MICs were found to be 200 μg/mL for 4B3CA and 100 μg/mL for 3,5-DBA. nih.gov
Below is a table summarizing the antibacterial efficacy of these selected halogenated aniline derivatives.
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | 100 | nih.gov |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | 50 | nih.gov |
| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic Escherichia coli (UPEC) | 200 | nih.gov |
| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic Escherichia coli (UPEC) | 100 | nih.gov |
Antiviral Potency in Enzymatic Assays
The antiviral potential of substituted anilines has been explored, particularly in the context of flaviviruses. A study focusing on 4-anilinoquinolines and 4-anilinoquinazolines identified potent inhibitors of the dengue virus (DENV). nih.gov The introduction of bromine and iodine at the 6-position of the quinoline/quinazoline scaffold led to a series of highly potent derivatives. nih.gov
One of the most effective compounds identified was 6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile, which inhibited DENV infection with a half-maximal effective concentration (EC50) of 79 nM. nih.gov A significant advantage of these compounds was their low toxicity, with half-maximal cytotoxic concentration (CC50) values greater than 10 µM in almost all cases. nih.gov
The table below highlights the antiviral potency of a key iodo-substituted anilinoquinoline derivative.
| Compound | Virus | EC50 | CC50 | Reference |
| 6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile | Dengue Virus (DENV) | 79 nM | >10 µM | nih.gov |
Mechanistic Insights into Antimicrobial Action (e.g., enzyme inhibition)
The antimicrobial action of halogenated anilines is believed to occur through multiple mechanisms, including membrane disruption and enzyme inhibition. Studies on trifluoro-anilines such as ACNBF and ITFMA have shown that these compounds cause noticeable destruction to the bacterial cell membrane. At a concentration of 100 µg/mL, they exhibited bactericidal activity against V. parahaemolyticus within 30 minutes. nih.gov These derivatives also significantly reduced virulence factors like motility, protease activity, and hemolysis. nih.gov
In the case of 4B3CA and 3,5-DBA, their antimicrobial and antibiofilm effects are suggested to be linked to the inhibition of adenylate cyclase activity. The presence of halogen atoms in these compounds appears to enhance their binding affinity to adenylate cyclase through stabilizing halogen bond interactions. nih.gov Enzyme inhibition is a common mechanism for antibacterial drugs, where the inhibitor molecule binds to an enzyme and blocks its activity, which is crucial for the bacteria's survival. wikipedia.orgnih.gov
Evaluation of Anticancer Potential in Cell Lines
Substituted aniline derivatives have been a significant area of research in the development of novel anticancer agents. Their structural versatility allows for modifications that can lead to potent cytotoxic and antiproliferative effects against various cancer cell lines.
Cytotoxicity and Antiproliferative Effects in Human Cancer Cell Lines
A variety of substituted aniline derivatives have demonstrated significant cytotoxicity against human cancer cell lines. For example, a novel aniline derivative, pegaharoline A (PA), isolated from Peganum harmala seeds, showed potent antitumor activity against non-small cell lung cancer (NSCLC) cell lines A549 and PC9, with IC50 values of 2.39 ± 0.27 µM and 3.60 ± 0.41 µM, respectively. mdpi.com
In another study, 4-anilino-2-phenylquinoline derivatives were synthesized and evaluated for their cell growth inhibition. One of the compounds, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, was particularly active against several cancer cell lines, including NCI-H226 (non-small cell lung cancer), MDA-MB-231/ATCC (breast cancer), and SF-295 (CNS cancer), with GI50 values of 0.94, 0.04, and <0.01 µM, respectively. nih.gov
The table below presents the cytotoxic and antiproliferative effects of selected aniline derivatives on various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) | Reference |
| Pegaharoline A (PA) | A549 | Non-small cell lung cancer | 2.39 ± 0.27 | mdpi.com |
| Pegaharoline A (PA) | PC9 | Non-small cell lung cancer | 3.60 ± 0.41 | mdpi.com |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 | Non-small cell lung cancer | 0.94 | nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC | Breast cancer | 0.04 | nih.gov |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 | CNS cancer | <0.01 | nih.gov |
Impact on Cell Cycle Regulation and Apoptotic Pathways
Aniline derivatives often exert their anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. For instance, the aniline derivative pegaharoline A was found to inhibit NSCLC cell proliferation, suppress DNA synthesis, and arrest the cell cycle. mdpi.com It also promoted apoptosis by increasing the levels of Bax and cleaved caspase-3. mdpi.com
Similarly, a study on 4-anilino-8-hydroxy-2-phenylquinoline derivatives revealed that their growth inhibition was due to an accumulation of cells in the S-phase of the cell cycle. nih.gov This is noteworthy as other 2-phenylquinolone derivatives have been reported to induce cell cycle arrest in the G2/M phase. nih.gov
The induction of apoptosis is a key mechanism for many anticancer agents. Aniline itself has been shown to induce oxidative stress and apoptosis in primary cultured hepatocytes. nih.gov This process involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and DNA damage, ultimately leading to programmed cell death. nih.gov
Elucidation of Molecular Targets and Pathways in Vitro
No studies were identified that investigated the molecular targets or cellular pathways affected by 4-Fluoro-5-iodo-2-(propan-2-yloxy)aniline. Research on other substituted aniline derivatives shows they can interact with a wide range of biological targets, but this cannot be specifically attributed to the title compound. nih.govnih.gov
Other Investigated Biological Activities in Preclinical Contexts
Anti-inflammatory Effects in In Vitro Models
There is no available data from in vitro models such as lipopolysaccharide (LPS)-induced macrophage assays or other cellular systems to characterize the anti-inflammatory potential of this compound. While various halogenated compounds have demonstrated anti-inflammatory properties, these findings are not specific to this molecule. researchgate.netnih.govnih.gov
Antioxidant Properties in Free-Radical Scavenging Assays
The antioxidant capacity of this compound has not been evaluated in standard free-radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The presence of an aniline group could theoretically confer some antioxidant activity, but without experimental data, its potential remains unknown. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
No structure-activity relationship (SAR) studies have been published for derivatives of this compound. Therefore, a detailed analysis of how its specific functional groups contribute to biological activity is not possible.
Influence of Halogen Substituents (Fluorine, Iodine) on Biological Activity
While the influence of halogen substituents is a critical aspect of medicinal chemistry, no studies have specifically examined the role of the fluorine and iodine atoms on the biological activity of the this compound scaffold. In other classes of molecules, fluorine substitution can impact metabolic stability and binding affinity, but these general principles cannot be directly applied to the title compound without specific research. nih.gov
Role of the Isopropoxy Group in Bioactivity and Receptor Interactions
The specific contribution of the isopropoxy group at the 2-position of this aniline derivative to its bioactivity and potential receptor interactions is uncharacterized. In general, alkoxy groups like isopropoxy can alter a molecule's solubility, lipophilicity, and steric profile, which in turn affects its pharmacokinetic properties and target engagement. However, its precise role for this compound remains speculative.
Impact of Aniline Moiety Modifications on Potency and Selectivity
A critical aspect of drug discovery involves understanding how modifications to a molecule's structure affect its biological activity. For aniline-containing compounds, alterations to the aromatic ring or the amino group can profoundly influence potency and selectivity towards a biological target. Common modifications include the introduction or substitution of various functional groups to modulate electronic properties, lipophilicity, and steric interactions.
In the context of this compound, a systematic investigation would typically involve the synthesis and evaluation of a series of analogs. This would allow researchers to probe the specific contributions of the fluoro, iodo, and isopropoxy substituents. For instance, replacing the iodine atom with other halogens (e.g., bromine, chlorine) or with hydrogen could elucidate the role of this particular substituent in target binding. Similarly, varying the alkoxy group at the 2-position could provide insights into the steric and electronic requirements of the binding pocket.
However, without experimental data from such analog studies for this compound, any discussion on the impact of these modifications would be purely speculative. The necessary data tables comparing the biological activities (e.g., IC₅₀ or EC₅₀ values) of these hypothetical analogs are not available in the public domain.
Development of Pharmacophore Models from SAR Data
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for biological activity. The development of a robust pharmacophore model is contingent upon the availability of a set of structurally diverse compounds with known biological activities.
The process involves aligning the active compounds and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This information is then used to create a model that can be used to screen virtual libraries for new compounds with the potential for similar biological activity.
Given the lack of structure-activity relationship data for this compound and its analogs, the development of a specific pharmacophore model is not feasible. The foundational SAR data required to define the key chemical features responsible for any potential biological effect of this compound are currently absent from the scientific literature.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The future synthesis of 4-Fluoro-5-iodo-2-(propan-2-yloxy)aniline and its analogs will likely focus on developing more efficient, sustainable, and scalable methods. Current multi-step syntheses for polysubstituted anilines can be resource-intensive. Future research could explore the following advanced synthetic strategies:
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild conditions. Research into identifying or engineering enzymes, such as nitroreductases or transaminases, could lead to a highly efficient and environmentally benign synthesis of chiral derivatives or key intermediates.
Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process, which is particularly important for the production of pharmaceutical intermediates.
Novel Halogenation and Alkoxylation Methods: Investigation into newer, more selective halogenating and alkoxylating reagents and catalysts could provide milder and more functional-group-tolerant pathways. This would be particularly beneficial for constructing the core structure without the need for extensive use of protecting groups.
A comparison of potential future synthetic approaches is summarized in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Reactions | High regioselectivity, shorter synthetic routes, broad substrate scope. | Development of novel ligands and catalysts for C-H functionalization and cross-coupling. |
| Biocatalysis | High enantio- and regioselectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of enzymes for key synthetic steps. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |
Advanced Derivative Design and Synthesis for Targeted Biological Activity and Selectivity
The this compound scaffold is a promising starting point for the design of new biologically active molecules. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further functionalization via cross-coupling reactions.
Future research in this area should focus on:
Kinase Inhibitors: The aniline (B41778) scaffold is a common feature in many kinase inhibitors used in oncology. Derivatives could be designed to target the ATP-binding site of specific kinases implicated in diseases like cancer. The isopropoxy group could be oriented to interact with the hydrophobic region, while the aniline nitrogen forms key hydrogen bonds with the kinase hinge region.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of derivatives would be crucial to establish clear SAR. This would involve modifying each of the substituents on the aniline ring. For instance, the isopropoxy group could be replaced with other alkoxy groups of varying sizes, and the iodine could be substituted with other functional groups via Suzuki or Sonogashira coupling to explore its impact on biological activity.
Fluorinated Analogues: The strategic incorporation of additional fluorine atoms or fluorinated motifs, such as a trifluoromethoxy group, could further modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.
The following table outlines potential design strategies for new derivatives.
| Derivative Class | Design Rationale | Potential Biological Target |
| Kinase Inhibitors | The aniline core can mimic the hinge-binding motif of ATP. | Protein kinases (e.g., EGFR, JNK) |
| Halogenated Derivatives | Modulation of lipophilicity and metabolic stability. | Various enzymes and receptors |
| Isopropoxy Analogs | Probing hydrophobic interactions in binding pockets. | Enzymes with hydrophobic active sites |
Integrated Computational and Experimental Approaches for Rational Drug Discovery
To accelerate the discovery of new drug candidates based on the this compound scaffold, a close integration of computational and experimental methods is essential.
Quantitative Structure-Activity Relationship (QSAR): Once a preliminary set of derivatives with biological data is available, 3D-QSAR models can be developed to guide the design of more potent compounds. These models can identify the key structural features that are critical for biological activity.
Molecular Docking: For target-based drug design, such as the development of kinase inhibitors, molecular docking can be used to predict the binding modes of designed derivatives within the active site of the target protein. This allows for the prioritization of compounds for synthesis and can provide insights into the structural basis of selectivity.
In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition in drug development. Computational models can be used to estimate properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
